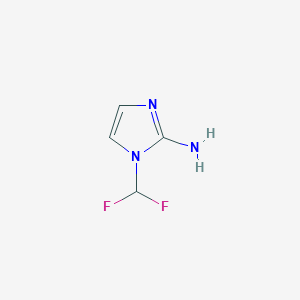

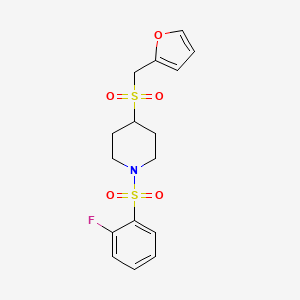

1-(difluoromethyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). This group is interesting because it can significantly alter the physical and chemical properties of the molecules it’s part of .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years. One common method involves the use of difluoromethylation reagents, which can transfer a CF2H group to a variety of substrates .Molecular Structure Analysis

The difluoromethyl group is capable of forming hydrogen bonds, which can have a significant impact on the molecular structure of the compound it’s part of .Chemical Reactions Analysis

Difluoromethyl compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions .Physical And Chemical Properties Analysis

The presence of a difluoromethyl group can significantly alter the physical and chemical properties of a compound. For example, it can affect the compound’s solubility, metabolic stability, and lipophilicity .Scientific Research Applications

Fluorinated Peptide and Protein Materials

Fluorination of biomacromolecules has gained prominence. By rationally introducing fluorine into protein and peptide sequences, scientists aim to enhance chemical stability, thermostability, and bioactivity. Applications include biomimetic therapeutics, drug delivery vehicles, and bioimaging agents .

Late-Stage Difluoromethylation in Organic Synthesis

Researchers investigate methods to introduce difluoromethyl groups into complex molecules. For instance, N-heterocyclic carbene (NHC) silver complexes allow in situ generation of difluoromethylated species. These reactions find applications in synthetic chemistry and material science .

Computational Chemistry and Molecular Docking

Molecular docking studies reveal the binding affinity of 1-(difluoromethyl)-1H-imidazol-2-amine with specific targets. Negative interaction scores indicate stable binding. Such computational insights guide drug design and optimization .

Fluorescent Probes and Imaging Agents

Fluorinated compounds serve as excellent fluorescent probes due to their sensitivity and selectivity. Researchers use them to study cellular processes, detect specific molecules, and visualize biological events at the cellular level .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZIRJOKLRUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)

methyl]piperazine](/img/structure/B2401170.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)